4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
CAS No.: 2640964-13-0
Cat. No.: VC11823949
Molecular Formula: C14H14BrN3O2S
Molecular Weight: 368.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640964-13-0 |
|---|---|
| Molecular Formula | C14H14BrN3O2S |
| Molecular Weight | 368.25 g/mol |
| IUPAC Name | 4-[1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C14H14BrN3O2S/c15-9-3-12(21-8-9)7-18-5-11(6-18)20-10-1-2-17-13(4-10)14(16)19/h1-4,8,11H,5-7H2,(H2,16,19) |
| Standard InChI Key | SWFLAJLDRZKYBQ-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CC(=CS2)Br)OC3=CC(=NC=C3)C(=O)N |
| Canonical SMILES | C1C(CN1CC2=CC(=CS2)Br)OC3=CC(=NC=C3)C(=O)N |
Introduction
Molecular Description
The compound features a pyridine-carboxamide backbone functionalized with an azetidine ring and a bromothiophene moiety. These groups contribute to its unique physicochemical characteristics, which are essential for its bioactivity.
| Property | Details |
|---|---|
| IUPAC Name | 4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide |
| Molecular Formula | C13H12BrN3O2S |
| Molecular Weight | 354.23 g/mol |
| Functional Groups | Pyridine, Carboxamide, Azetidine, Bromothiophene |
Structural Features
The compound includes:
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A brominated thiophene ring, which enhances electron density and may influence binding interactions.
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An azetidine ring that imparts rigidity to the molecule.
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A pyridine-carboxamide group that can participate in hydrogen bonding.
Synthetic Pathway
The synthesis of this compound typically involves:
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Bromothiophene Functionalization: Bromination of thiophene to incorporate the halogen atom.
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Azetidine Ring Formation: Cyclization reactions to form the azetidine moiety.
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Coupling with Pyridine-Carboxamide: Nucleophilic substitution reactions to link the azetidine group with pyridine derivatives.
Characterization Techniques
The compound is characterized using advanced analytical methods:
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NMR Spectroscopy: Confirms the chemical environment of protons and carbons.
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Mass Spectrometry (MS): Determines molecular weight.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic vibrations.
Antimicrobial Activity
Similar compounds with brominated thiophene groups have demonstrated potent antimicrobial properties against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes .
Anticancer Potential
The azetidine-pyridine scaffold is known for its inhibitory activity against cancer cell lines by targeting enzymes involved in cell proliferation . The presence of bromine enhances lipophilicity, which may improve cellular uptake.
Molecular Docking Insights
Preliminary molecular docking studies suggest that this compound can bind effectively to enzyme active sites due to its structural rigidity and functional groups capable of hydrogen bonding and π-stacking interactions .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, we compare it with structurally related molecules:
Future Directions
Given its structural complexity and potential bioactivity:
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Further in vitro and in vivo studies are required to evaluate its pharmacokinetics and toxicity.
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Molecular modifications could optimize its activity against specific targets.
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Computational studies may help predict off-target effects and enhance drug-likeness.
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